6,6-Dimethylpiperidine-2,5-dione

Description

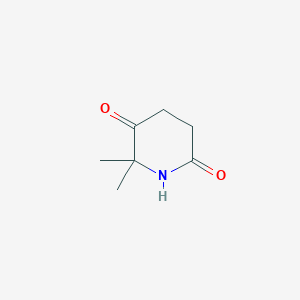

6,6-Dimethylpiperidine-2,5-dione (C₇H₁₁NO₂) is a cyclic diketone characterized by a six-membered piperidine ring substituted with two methyl groups at the 6-position and ketone groups at the 2- and 5-positions. Its molecular structure (Fig. 1) places it within the broader class of dione-containing heterocycles, which are notable for diverse bioactivities, including antiviral, anticancer, and receptor-binding properties .

Properties

IUPAC Name |

6,6-dimethylpiperidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)5(9)3-4-6(10)8-7/h3-4H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGBOOMLTYNBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or primary amines, followed by oxidation to form the desired dione. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylpiperidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

6,6-Dimethylpiperidine-2,5-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and reported bioactivities:

Key Comparative Insights

Structural Variations and Bioactivity

- Substituent Effects: The antiviral activity of albonoursin (IC₅₀: 6.8 μM) and its benzylidene-isobutyl analog (IC₅₀: 28.9 μM) highlights the importance of substituents in modulating potency. Bulky groups like benzylidene enhance target binding, whereas smaller methyl groups in this compound may reduce steric hindrance, favoring different interactions .

- Core Ring Differences: Piperazine-2,5-diones (e.g., albonoursin) feature a five-membered ring with two nitrogen atoms, enabling hydrogen bonding, while piperidine-2,5-diones (six-membered, one nitrogen) may exhibit distinct conformational flexibility and solubility .

Therapeutic Potential

- Antiviral Activity: Piperazine-2,5-diones with aromatic substituents (e.g., benzylidene) show strong antiviral activity against H1N1, suggesting that electron-rich groups enhance efficacy.

- Anticancer Applications : Tryptamine-piperazine-2,5-dione conjugates (e.g., 6h) demonstrate significant growth inhibition in pancreatic cancer cells. The absence of conjugated amines in this compound may necessitate structural optimization for similar activity .

Biological Activity

6,6-Dimethylpiperidine-2,5-dione, also known as piperidin-2,5-dione , is a cyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with two methyl groups at the 6-position and a diketone functional group at the 2 and 5 positions. Its molecular formula is with a molecular weight of approximately 141.17 g/mol.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In vitro assays revealed that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. In a study involving Alzheimer's disease models, the compound was shown to reduce oxidative stress markers and improve cognitive function as measured by memory tests . The proposed mechanism involves inhibition of acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical study on mice with induced tumors, administration of this compound resulted in a notable decrease in tumor size and improved survival rates compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways related to microbial growth and cancer cell proliferation.

- Cell Signaling Modulation : It modulates signaling pathways associated with apoptosis and cellular stress responses.

- Antioxidant Activity : The diketone structure contributes to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.